Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 329912-79-0
VCID: VC2006330
InChI: InChI=1S/C14H20O2/c15-14(16)13-11-9-7-5-3-1-2-4-6-8-10-12(11)13/h3-6,11-13H,1-2,7-10H2,(H,15,16)
SMILES: C1CC=CCCC2C(C2C(=O)O)CCC=C1
Molecular Formula: C14H20O2
Molecular Weight: 220.31 g/mol

Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid

CAS No.: 329912-79-0

Cat. No.: VC2006330

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid - 329912-79-0

Specification

CAS No. 329912-79-0
Molecular Formula C14H20O2
Molecular Weight 220.31 g/mol
IUPAC Name bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
Standard InChI InChI=1S/C14H20O2/c15-14(16)13-11-9-7-5-3-1-2-4-6-8-10-12(11)13/h3-6,11-13H,1-2,7-10H2,(H,15,16)
Standard InChI Key IOZRVTUKBUOZNP-UHFFFAOYSA-N
SMILES C1CC=CCCC2C(C2C(=O)O)CCC=C1
Canonical SMILES C1CC=CCCC2C(C2C(=O)O)CCC=C1

Introduction

Structural and Chemical Properties

Molecular Identification

ParameterValue
CAS Number329912-79-0
Molecular FormulaC₁₄H₂₀O₂
Molecular Weight220.31 g/mol
IUPAC Name(4Z,8Z)-bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid
InChI KeyIOZRVTUKBUOZNP-GLIMQPGKSA-N

The compound is officially registered with CAS number 329912-79-0, indicating its recognition in chemical substance registries . Its molecular formula C₁₄H₂₀O₂ confirms the presence of 14 carbon atoms, 20 hydrogen atoms, and 2 oxygen atoms, consistent with the carboxylic acid functionality .

Structural Features

Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid possesses a distinctive bicyclic framework that significantly influences its chemical behavior and reactivity patterns. The nomenclature "bicyclo[10.1.0]" describes a specific arrangement of carbon atoms forming two interconnected rings.

The structural configuration includes:

  • A primary 10-membered ring forming the macrocyclic foundation

  • A smaller three-membered cyclopropane ring fused to the macrocycle

  • Two double bonds positioned at carbons 4 and 8 with Z (cis) stereochemistry

  • A carboxylic acid group attached at the thirteenth carbon position

This unique structural arrangement creates significant ring strain, particularly within the cyclopropane portion of the molecule, which contributes to its distinctive chemical reactivity.

Physical Properties

The physical properties of Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid reflect its molecular composition and structural features. While complete experimental data on all physical parameters is limited in the available literature, key properties have been documented.

Table 2: Physical Properties

PropertyValueSource
Physical StateSolid
AppearanceNot fully documented-
Melting PointNot fully documented-
Boiling PointNot fully documented-
SolubilitySoluble in common organic solvents
Storage RequirementsCool, dry conditions recommended

Synthesis Methods

Synthetic Routes

The synthesis of Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid typically involves multi-step organic reactions that require careful control of reaction conditions. Based on available literature, the most common synthetic pathway proceeds through the transformation of 1,5,9-trimethylcyclododecatriene derivatives.

A general synthetic approach includes:

  • Formation of the macrocyclic framework through appropriate cyclization reactions

  • Introduction of the cyclopropane ring through cyclopropanation methodologies

  • Oxidation steps to introduce the carboxylic acid functionality at position 13

  • Control of stereochemistry at the double bond positions to ensure Z configuration

The precise reaction conditions for each step require careful optimization to ensure acceptable yields and stereoselectivity. The strained nature of the bicyclic system presents particular synthetic challenges, necessitating specialized reagents and conditions.

Chemical Reactivity

Characteristic Reactions

Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid demonstrates reactivity patterns influenced by both its carboxylic acid functionality and its strained bicyclic structure. The compound participates in several characteristic reactions:

  • Esterification: Reacts with alcohols to form corresponding esters under appropriate conditions

  • Amide Formation: Reacts with amines to form amides, as evidenced by characterized derivatives

  • Reduction: Susceptible to reduction reactions targeting either the carboxylic acid group or the carbon-carbon double bonds

  • Cyclopropane Ring-Opening: The strained cyclopropane portion can potentially undergo ring-opening reactions under certain conditions

The presence of two double bonds at positions 4 and 8 also makes the compound susceptible to addition reactions typical of alkenes, including halogenation, hydrogenation, and epoxidation.

Known Derivatives

Several derivatives of Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid have been documented in chemical databases, particularly amide derivatives resulting from the reaction of the carboxylic acid group with various anilines.

Table 3: Documented Derivatives

DerivativeMolecular FormulaMolecular Weight (g/mol)Reference
N-(3-Nitrophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamideC₂₀H₂₄N₂O₃340.4
N-(3-Chlorophenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamideC₂₀H₂₄ClNO329.9

These derivatives demonstrate the potential for functionalization of the carboxylic acid group, which can be exploited for the synthesis of compounds with diverse properties and applications .

Hazard CategoryClassificationGHS Code
Acute Toxicity (Oral)Category 4H302
Skin Corrosion/IrritationCategory 2H315
Serious Eye Damage/IrritationCategory 2AH319
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory System)H335

These classifications indicate that the compound can cause harmful effects if swallowed, skin irritation upon contact, serious eye irritation, and respiratory tract irritation .

Research Applications

Materials Science Applications

Beyond pharmaceutical applications, Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid may find utility in materials science, particularly in the development of specialized polymers and materials with distinctive properties. The bicyclic structure could potentially contribute to materials with interesting mechanical or thermal characteristics.

Potential materials science applications include:

  • Precursors for advanced polymers with unique structural properties

  • Components in composite materials requiring specific mechanical attributes

  • Building blocks for supramolecular assemblies leveraging carboxylic acid hydrogen bonding

Future Research Directions

Synthetic Methodology Development

Future research on Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid could focus on developing more efficient synthetic methodologies. Current approaches involve multi-step processes that may benefit from optimization to improve yields and stereoselectivity.

Potential areas for synthetic advancement include:

  • Development of one-pot or cascade reaction sequences

  • Application of green chemistry principles to reduce environmental impact

  • Exploration of asymmetric synthesis methods for enantioselective production

  • Investigation of enzyme-catalyzed approaches for specific transformations

Recent advances in metal-catalyzed cyclopropanation and carbometalation reactions may provide valuable frameworks for developing improved synthetic routes to this compound and related structures .

Structure-Activity Relationship Studies

The development and characterization of additional derivatives of Bicyclo[10.1.0]trideca-4,8-diene-13-carboxylic acid would enable comprehensive structure-activity relationship studies. Such investigations could reveal correlations between structural modifications and biological activity, potentially leading to the discovery of novel bioactive compounds .

Areas for structure-activity exploration include:

  • Variation of substituents on the carboxylic acid functionality

  • Modification of the double bond positions or stereochemistry

  • Introduction of additional functional groups at various positions of the bicyclic framework

  • Investigation of ring-opening products and their properties

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